Methyl L-pyroglutamate

Chiral Chromatography Stereoselective Synthesis Enantiomer Analysis

Methyl L-pyroglutamate (L-Pyroglutamic acid methyl ester, CAS 4931-66-2) is a chiral alpha amino acid ester with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol. It is a naturally occurring compound, having been isolated from various plant sources including *Portulaca oleracea* L.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 4931-66-2
Cat. No. B555319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl L-pyroglutamate
CAS4931-66-2
Synonyms4931-66-2; MethylL-pyroglutamate; Methyl(S)-(+)-2-pyrrolidone-5-carboxylate; L-PYROGLUTAMICACIDMETHYLESTER; (S)-Methyl5-oxopyrrolidine-2-carboxylate; Methylpyroglutamate; methyl-5-oxo-l-prolinat; Methyl5-oxo-L-prolinate; methyl(2S)-5-oxopyrrolidine-2-carboxylate; HQGPKMSGXAUKHT-BYPYZUCNSA-N; (S)-(+)-Methyl2-pyrrolidone-5-carboxylate; Methyl5-oxo-2-pyrrolidinecarboxylate#; ZINC03588957; H-Pyr-OMe; PubChem10949; pyroglutamicmethylester; AC1L2VOP; AC1Q5YIL; L-Pyroglutamicacidmethyl; SCHEMBL78947; (S)-5-oxoprolinemethylester; 463396_ALDRICH; Proline,5-oxo-,methylester; CTK6I6305; MolPort-000-004-559
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyHQGPKMSGXAUKHT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl L-pyroglutamate (CAS 4931-66-2) Sourcing and Procurement Guide


Methyl L-pyroglutamate (L-Pyroglutamic acid methyl ester, CAS 4931-66-2) is a chiral alpha amino acid ester with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol [1]. It is a naturally occurring compound, having been isolated from various plant sources including *Portulaca oleracea* L. (purslane) and cabbage [2]. The compound is characterized by its (S)-configuration, exhibiting a specific optical rotation of approximately +10.5° (c=1, EtOH) [1]. It is recognized as a versatile chiral building block in organic synthesis and has documented anti-inflammatory activity in preliminary studies [2].

Why Generic Pyroglutamate Derivatives Are Not Always Suitable Substitutes for Methyl L-pyroglutamate (CAS 4931-66-2)


Substituting Methyl L-pyroglutamate with a generic analog, such as the parent acid (L-pyroglutamic acid) or the racemic mixture (DL-pyroglutamic acid methyl ester), is not a trivial interchange and can lead to divergent outcomes in research and industrial applications. The methyl ester functional group in Methyl L-pyroglutamate confers enhanced lipophilicity compared to the free acid , impacting its solubility and ability to penetrate biological membranes or react in non-aqueous media. Furthermore, the strict (S)-enantiomeric configuration is critical for stereospecific interactions in biochemical systems and chiral synthesis, a specificity that is lost when using racemic mixtures [1]. These fundamental differences in physical and stereochemical properties directly influence performance in specific applications, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting Methyl L-pyroglutamate (CAS 4931-66-2) over Closest Analogs


Chiral Purity and Enantiomeric Excess: Methyl L-pyroglutamate vs. DL-Pyroglutamic Acid Methyl Ester

Methyl L-pyroglutamate is characterized by a specific optical rotation ([α]D) of approximately +10.5° (c=1, EtOH) [1], confirming its defined (S)-enantiomeric configuration. In contrast, the closest analog, DL-pyroglutamic acid methyl ester, is a racemic mixture exhibiting zero net optical rotation . This fundamental difference in chirality is critical for any application requiring stereospecific molecular recognition. Notably, the (S)-enantiomer can appear as a common impurity in industrial esterification and cyclization processes for L-pyroglutamate, highlighting the need for a pure, well-characterized source [2].

Chiral Chromatography Stereoselective Synthesis Enantiomer Analysis

Hydrophobicity and Reactivity: Methyl Ester vs. Carboxylic Acid

The methyl ester group of Methyl L-pyroglutamate confers a significantly higher lipophilicity compared to its parent acid, L-pyroglutamic acid. This is evidenced by its calculated LogP value of -0.233 [1]. While the exact LogP for L-pyroglutamic acid is more negative (indicating higher hydrophilicity), the difference is substantial for its impact on solubility and membrane permeability [2]. In synthetic chemistry, the ester form is directly amenable to nucleophilic attack and is a common intermediate for further derivatization (e.g., peptide coupling) that would require additional activation steps for the free acid .

Organic Synthesis Lipophilicity Peptide Coupling

Biological Activity: Methyl L-pyroglutamate as a Functional Entity vs. Protected Intermediate

Methyl L-pyroglutamate has been reported to exhibit anti-inflammatory activity when isolated from natural sources [1]. This contrasts with protected derivatives like Boc-L-pyroglutamic acid methyl ester, which are designed as synthetic intermediates and lack reported intrinsic bioactivity. While specific IC50 values for Methyl L-pyroglutamate's anti-inflammatory effect are not readily available in the primary literature, its direct activity is a distinguishing feature compared to its N-protected analog, which serves a purely structural role in synthesis .

Anti-inflammatory Activity Bioassay Reagent Natural Product

Recommended Research and Industrial Use Cases for Methyl L-pyroglutamate (CAS 4931-66-2)


Chiral Building Block for Asymmetric Synthesis

Leveraging its well-defined (S)-configuration and specific optical rotation of +10.5°, Methyl L-pyroglutamate is an optimal choice for introducing stereocenters in the synthesis of complex molecules. Its use is prioritized over racemic mixtures when stereochemical control is paramount for the final product's activity [1]. The compound serves as a valuable intermediate in the preparation of chiral ligands, amino acid derivatives, and other bioactive scaffolds [2].

Investigating Anti-inflammatory Mechanisms

Given its documented anti-inflammatory activity upon isolation from plants like *Portulaca oleracea* [3], Methyl L-pyroglutamate is suitable for use as a standard or positive control in bioassays aimed at studying inflammation pathways or screening for novel anti-inflammatory agents. Its use is more relevant than the parent acid or Boc-protected analog, which lack this specific reported bioactivity profile .

Formulation and Material Science Applications

The compound's balanced hydrophilic/hydrophobic profile (LogP = -0.233) and liquid state at room temperature make it a candidate for incorporation into formulations requiring a water-miscible, low-volatility organic component. It is explored in cosmetic formulations for its potential moisturizing properties and in polymer synthesis as a monomer precursor [4]. This contrasts with solid, more polar analogs like L-pyroglutamic acid [5].

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